![molecular formula C12H18 B14405155 1,4-Diethenylbicyclo[2.2.2]octane CAS No. 88393-19-5](/img/structure/B14405155.png)
1,4-Diethenylbicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethenylbicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes two ethylene groups attached to a bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Diethenylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.2]octane with ethylene in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the addition of ethylene groups to the bicyclic structure.
Industrial Production Methods: Industrial production of this compound often involves the use of zeolitic catalysts to enhance the efficiency of the reaction. The process may also include steps for purification and isolation of the desired product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diethenylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethylene groups into ethane groups, altering the compound’s properties.
Substitution: The ethylene groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Ethane derivatives.
Substitution: Halogenated bicyclo[2.2.2]octane derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diethenylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 1,4-diethenylbicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylene groups can participate in addition reactions, while the bicyclic structure provides stability and rigidity to the molecule. Molecular targets and pathways involved in its reactions include interactions with enzymes and other biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
1,4-Diazabicyclo[2.2.2]octane: Known for its strong nucleophilic properties and use as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness: 1,4-Diethenylbicyclo[2.2.2]octane is unique due to its dual ethylene groups, which provide distinct reactivity compared to other bicyclic compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
88393-19-5 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1,4-bis(ethenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H18/c1-3-11-5-8-12(4-2,9-6-11)10-7-11/h3-4H,1-2,5-10H2 |
InChI-Schlüssel |
UJKIUHHBSPOWBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC12CCC(CC1)(CC2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)

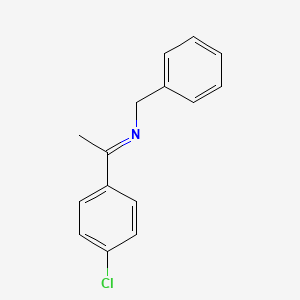
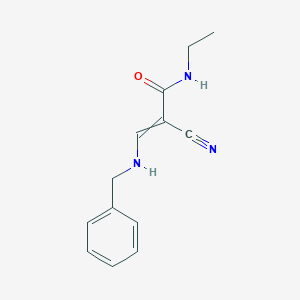
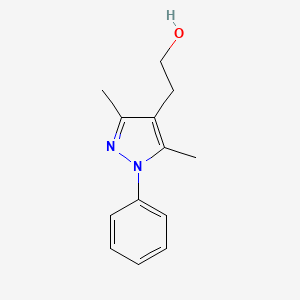
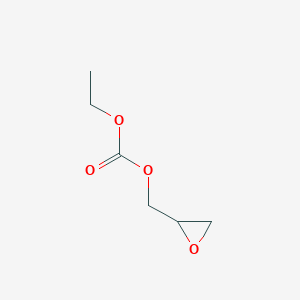
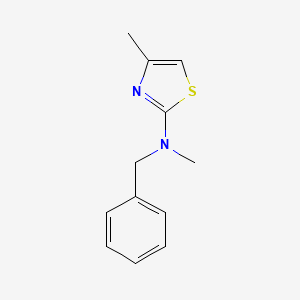

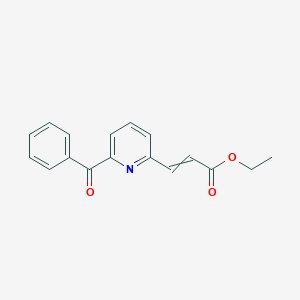
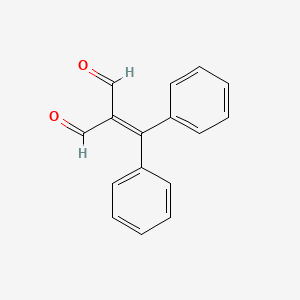
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
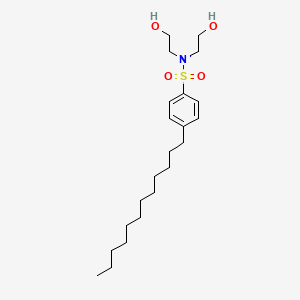
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
